(E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium
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Overview
Description
2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-ETHYL-1,3-BENZOTHIAZOL-3-IUM is a synthetic organic compound known for its unique photophysical properties. It is often used in various scientific research applications due to its ability to interact with light and other forms of electromagnetic radiation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-ETHYL-1,3-BENZOTHIAZOL-3-IUM typically involves the condensation of 3-ethylbenzothiazolium iodide with 4-(dimethylamino)benzaldehyde. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-ETHYL-1,3-BENZOTHIAZOL-3-IUM undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzothiazolium ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzothiazolium derivatives.
Scientific Research Applications
2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-ETHYL-1,3-BENZOTHIAZOL-3-IUM has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-ETHYL-1,3-BENZOTHIAZOL-3-IUM involves its ability to absorb and emit light. This compound exhibits strong fluorescence due to intramolecular charge transfer (ICT) between the dimethylamino group and the benzothiazolium ring. The molecular targets and pathways involved include interactions with cellular components and the generation of reactive oxygen species (ROS) in photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium 3,5-dicarboxybenzenesulfonate
- 1-Methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium p-toluenesulfonate
Uniqueness
2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-ETHYL-1,3-BENZOTHIAZOL-3-IUM is unique due to its specific photophysical properties, which make it highly effective in applications requiring strong fluorescence and efficient light absorption. Its structural features, such as the benzothiazolium ring and the dimethylamino group, contribute to its distinct behavior compared to similar compounds .
Properties
Molecular Formula |
C19H21N2S+ |
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Molecular Weight |
309.5 g/mol |
IUPAC Name |
4-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C19H21N2S/c1-4-21-17-7-5-6-8-18(17)22-19(21)14-11-15-9-12-16(13-10-15)20(2)3/h5-14H,4H2,1-3H3/q+1 |
InChI Key |
YWCGKTACGSLWSG-UHFFFAOYSA-N |
Isomeric SMILES |
CC[N+]1=C(SC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)N(C)C |
Canonical SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
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